molecular formula C14H16N4O2 B2706039 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one CAS No. 1797985-53-5

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2706039
CAS No.: 1797985-53-5
M. Wt: 272.308
InChI Key: UYXNIEIMQWMVBB-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including structures similar to "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one," have been extensively studied for their pharmacological applications. Triazole derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in drug development is attributed to the triazole core, which allows for structural variations that can target different biological pathways (Ferreira et al., 2013).

Advances in Synthesis Techniques

The synthesis of 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , has seen significant advancements through the use of copper(I) catalyzed regioselective synthesis. This method, part of click chemistry, has facilitated the development of new drugs by providing an efficient, high-yield approach to creating triazole derivatives with broad biological activities (Kaushik et al., 2019).

Eco-Friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,3-triazoles, utilizing methodologies such as microwave irradiation and water as a solvent, has not only made the production process more sustainable but also opened up applications in drug development with reduced environmental impact. These greener synthesis routes underscore the commitment to sustainable chemistry while maintaining the efficacy of triazole derivatives in biological applications (de Souza et al., 2019).

Corrosion Inhibition

Beyond pharmacological uses, 1,2,3-triazole derivatives have been identified as potent corrosion inhibitors for metals and alloys. The 1,4-disubstituted variants, by virtue of their chemical structure, offer protection against corrosion in aggressive media, making them valuable in industrial applications to extend the lifespan of metal components (Hrimla et al., 2021).

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXNIEIMQWMVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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